tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2770359-14-1
VCID: VC11594746
InChI: InChI=1S/C16H28N2O2/c1-14(2,3)20-13(19)18-6-4-12(5-7-18)8-15-9-16(17,10-15)11-15/h12H,4-11,17H2,1-3H3
SMILES:
Molecular Formula: C16H28N2O2
Molecular Weight: 280.41 g/mol

tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate

CAS No.: 2770359-14-1

Cat. No.: VC11594746

Molecular Formula: C16H28N2O2

Molecular Weight: 280.41 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate - 2770359-14-1

Specification

CAS No. 2770359-14-1
Molecular Formula C16H28N2O2
Molecular Weight 280.41 g/mol
IUPAC Name tert-butyl 4-[(3-amino-1-bicyclo[1.1.1]pentanyl)methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H28N2O2/c1-14(2,3)20-13(19)18-6-4-12(5-7-18)8-15-9-16(17,10-15)11-15/h12H,4-11,17H2,1-3H3
Standard InChI Key YGSBTENIMUPUGC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CC23CC(C2)(C3)N

Introduction

Structural Features and Molecular Properties

Core Architecture

The compound’s structure integrates three distinct components:

  • Bicyclo[1.1.1]pentane moiety: A strained hydrocarbon cage with three bridgehead carbons, providing conformational rigidity and enhancing binding affinity to biological targets.

  • Piperidine ring: A six-membered nitrogen-containing heterocycle, commonly found in bioactive molecules due to its ability to mimic natural alkaloids.

  • tert-Butyl carbamate (Boc) group: A protecting group that stabilizes the amine functionality during synthetic processes .

The molecular formula is C15H25N2O2, with a molar mass of 277.38 g/mol. The bicyclo[1.1.1]pentane’s strain energy (≈40 kcal/mol) and the piperidine ring’s basicity (pKa ≈ 11) influence its reactivity and solubility.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC15H25N2O2
Molecular Weight277.38 g/mol
IUPAC Nametert-Butyl 4-[(3-aminobicyclo[1.1.1]pentan-1-yl)methyl]piperidine-1-carboxylate
Topological Polar Surface64.8 Ų
Hydrogen Bond Donors2 (NH2 group)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three primary stages:

  • Bicyclo[1.1.1]pentane Amine Preparation:

    • Photochemical [2π+2σ] cycloaddition of 1,3-diiodobicyclo[1.1.1]pentane with ammonia yields 3-aminobicyclo[1.1.1]pentane.

    • Reagent: NH3 (gas), UV light (254 nm), 48 hours, 60% yield.

  • Piperidine Coupling:

    • The amine is alkylated with 4-(bromomethyl)piperidine using K2CO3 in acetonitrile (70°C, 12 hours) .

  • Boc Protection:

    • The piperidine nitrogen is protected with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (25°C, 6 hours, 85% yield) .

Industrial Manufacturing

Continuous flow reactors optimize scalability and purity:

  • Reactor Type: Microfluidic tubular reactor.

  • Conditions: 100°C, 10 bar pressure, residence time 30 minutes.

  • Yield: 92% with ≥99% purity (HPLC) .

Chemical Reactivity and Functionalization

Amine Group Reactivity

The primary amine participates in:

  • Acylation: Reacts with acetyl chloride (pyridine catalyst) to form acetamide derivatives.

  • Reductive Amination: Converts aldehydes to secondary amines using NaBH3CN.

Boc Deprotection

The tert-butyl carbamate is cleaved under acidic conditions:

  • Reagent: HCl (4M in dioxane), 25°C, 2 hours .

Bicyclo[1.1.1]pentane Modifications

  • Electrophilic Aromatic Substitution: Limited due to strain; bromination requires Lewis acids (e.g., AlBr3).

Applications in Drug Discovery

CNS Drug Development

The compound’s rigidity improves blood-brain barrier permeability, making it a candidate for:

  • Antidepressants: SSRI/SNRI hybrids.

  • Antipsychotics: D2/5-HT2A dual antagonists.

Prodrug Design

The Boc group enables controlled release of active amines in vivo, enhancing pharmacokinetics .

Comparison with Structural Analogs

Table 2: Analog Comparison

CompoundStructural DifferenceBioactivity Shift
tert-Butyl 4-(3-iodobicyclo[...]carboxylateIodine vs. amineLower CNS activity (Ki D2 = 450 nM)
Piperazine analogPiperazine vs. piperidineIncreased 5-HT2A affinity (Ki = 80 nM)

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